1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the reaction of benzimidazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are used in various chemical reactions and processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Ethyl-1H-benzimidazole-5-carboxylic acid: This compound has a similar structure but with an ethyl group instead of an isobutyl group.
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: This compound lacks the benzo ring and has different chemical properties.
2-Sulfanyl-1H-benzimidazole-5-carboxylic acid: This compound contains a sulfanyl group, which imparts different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(2-methylpropyl)-2-oxo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-7(2)6-14-10-4-3-8(11(15)16)5-9(10)13-12(14)17/h3-5,7H,6H2,1-2H3,(H,13,17)(H,15,16) |
InChI Key |
OTZUHCXPXMDWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.